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Compound of Interest

Compound Name: (-)-Sedamine

Cat. No.: B1199426

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed *H and *C Nuclear Magnetic Resonance (NMR)
spectral data for the piperidine alkaloid (-)-sedamine. The information herein is critical for the
identification, characterization, and quality control of (-)-sedamine in research and drug
development settings. The provided experimental protocols offer a blueprint for the synthesis
and subsequent NMR analysis of this compound.

Chemical Structure of (-)-Sedamine

Caption: Chemical structure of (-)-Sedamine.

'H NMR Spectral Data

The 'H NMR spectrum of (-)-sedamine was recorded on a 400 MHz spectrometer in
deuterated chloroform (CDCIs). The chemical shifts (d) are reported in parts per million (ppm)
relative to tetramethylsilane (TMS).
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] Chemical Shift () o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
H-2 2.85 m
H-3, H-4, H-5 1.25-1.82 m
H-6 2.55 m
H-7a 2.12 ddd 14.4,10.5,9.6
H-7b 1.25-1.82 m
H-8 4.89 dd 10.8, 2.7
H-10, H-11, H-12, H-
7.20-7.42 m
13, H-14
N-CHs 2.49 S
OH 1.25-1.82 m

3C NMR Spectral Data

The 13C NMR spectrum of (-)-sedamine was recorded at 100 MHz in deuterated chloroform
(CDCIs). The chemical shifts (8) are reported in parts per million (ppm).
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Carbon Assignment Chemical Shift (6) ppm
C-2 514
C-3 22.6
c-4 26.0
C-5 20.7
C-6 61.1
C-7 40.0
C-8 74.9
C-9 145.7
C-10, C-14 125.6
C-11, C-13 128.3
C-12 127.1
N-CHs 40.2

Experimental Protocols
Synthesis of (-)-Sedamine[1]

The following protocol is adapted from the synthesis of (-)-sedamine from (-)-lobeline.

Protection of Hydroxyl Group Fragmentation Deprotection Purification
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Caption: Workflow for the synthesis of (-)-Sedamine.
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Materials:

(-)-Lobeline

o tert-Butyldimethylsilyl chloride (TBDMSCI)

e Imidazole

e N,N-Dimethylformamide (DMF)

o Methyl chloroformate

e Dichloromethane (CH2Cl2)

o Ethanol (EtOH)

e Hydrochloric acid (HCI)

e Saturated aqueous potassium carbonate (K2COs) solution
e Chloroform (CHCIs)

e Anhydrous sodium sulfate (Na2S0a4)

 Silica gel for column chromatography

e Solvents for column chromatography (e.g., CHCls/MeOH/NH4OH 10:1:0.2)
Procedure:

» Protection of the hydroxyl group: To a solution of (-)-lobeline in DMF, add imidazole and
TBDMSCI. Stir the reaction mixture at room temperature until the reaction is complete
(monitored by TLC).

o Fragmentation: The TBDMS-protected lobeline is dissolved in CH2Clz and treated with
methyl chloroformate. The reaction progress is monitored by TLC.

o Deprotection: The resulting intermediate is dissolved in EtOH, and concentrated HCI is
added. The mixture is heated to 55-60 °C for 3 hours.
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o Work-up: After cooling, the reaction mixture is basified with a saturated aqueous K2COs
solution and extracted with CHCIs. The combined organic layers are dried over anhydrous
NazS0s, filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel to afford
pure (-)-sedamine.[1]

NMR Sample Preparation Protocol

Materials:

e (-)-Sedamine (5-10 mg)

Deuterated chloroform (CDCIs) (0.6-0.7 mL)

NMR tube (5 mm)

Pipette

Vortex mixer

Procedure:

Weigh 5-10 mg of purified (-)-sedamine directly into a clean, dry 5 mm NMR tube.
o Add approximately 0.6-0.7 mL of CDCIs to the NMR tube using a clean pipette.

o Securely cap the NMR tube and gently vortex the sample until the solid is completely
dissolved.

 Visually inspect the solution to ensure it is clear and free of any particulate matter.

o Carefully place the NMR tube into the spinner turbine and insert it into the NMR
spectrometer.

e Acquire the *H and 3C NMR spectra according to the instrument's standard operating
procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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